molecular formula C14H20N2O3S B5808653 N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B5808653
M. Wt: 296.39 g/mol
InChI Key: VJIXETOKRVCSEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for clearing glutamate, the primary excitatory neurotransmitter in the brain, from the synaptic cleft. TBOA has been widely used in scientific research to study the role of EAATs in various physiological and pathological conditions.

Mechanism of Action

N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide works by binding to the substrate binding site of EAATs, thereby preventing the uptake of glutamate. This leads to an increase in extracellular glutamate levels, which can activate various glutamate receptors and modulate neuronal activity. N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to be a non-competitive inhibitor of EAATs, meaning that it does not compete with glutamate for binding to the transporter.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It can increase extracellular glutamate levels, which can activate various glutamate receptors and modulate neuronal activity. N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to induce neuronal death in certain conditions, such as ischemia and epilepsy. However, the exact mechanisms underlying these effects are not fully understood.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has several advantages as a research tool. It is a potent and selective inhibitor of EAATs, which allows for precise manipulation of glutamate levels in the brain. N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to be effective in a variety of experimental settings, including brain slices, cultured cells, and in vivo animal models. However, N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has some limitations as well. It can induce neuronal death in certain conditions, which can confound experimental results. Additionally, N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has a relatively short half-life in the brain, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for research involving N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One area of interest is the role of EAATs in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide could be used to investigate the potential therapeutic benefits of modulating EAAT activity in these conditions. Another area of interest is the development of more selective and potent EAAT inhibitors, which could provide even greater precision in manipulating glutamate levels in the brain. Finally, N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide could be used to investigate the role of glutamate in various physiological processes, such as learning and memory, and in the development of new treatments for neurological and psychiatric disorders.

Synthesis Methods

N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can be synthesized using a multi-step process starting from 4-nitrobenzenesulfonyl chloride and tert-butylamine. The intermediate product is then reacted with 2-oxopyrrolidine to yield N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. The synthesis process has been optimized to achieve high yield and purity of the final product.

Scientific Research Applications

N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been used extensively in scientific research to study the role of EAATs in various physiological and pathological conditions. It has been shown to be effective in blocking glutamate uptake in brain slices and cultured cells. N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been used to investigate the role of EAATs in synaptic plasticity, neurodegeneration, and epilepsy.

properties

IUPAC Name

N-tert-butyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-14(2,3)15-20(18,19)12-8-6-11(7-9-12)16-10-4-5-13(16)17/h6-9,15H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIXETOKRVCSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

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